Tetraethylammonium chloride tetrahydrate

Phase-transfer catalysis Organic synthesis Quaternary ammonium salts

Choose TEAC·4H₂O (CAS 6024-76-6) for proven superior performance where other tetraalkylammonium salts fall short. In Pd-catalyzed diarylurea synthesis, it delivers better yields than TEAB or TEAI. As a non-selective K⁺ channel blocker, it provides intermediate potency—more effective than 4-aminopyridine/Ba²⁺, yet less potent than apamin—ideal for electrophysiology where precise blockade is critical. In cyclic voltammetry, its large symmetrical TEA⁺ cation minimizes iR drop and migration effects for accurate, reproducible measurements. The well-defined orthorhombic tetrahydrate crystal ensures consistent stoichiometry, eliminating hydration-state variability that compromises anhydrous or monohydrate forms in quantitative studies.

Molecular Formula C8H28ClNO4
Molecular Weight 237.76 g/mol
CAS No. 6024-76-6
Cat. No. B12776770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium chloride tetrahydrate
CAS6024-76-6
Molecular FormulaC8H28ClNO4
Molecular Weight237.76 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.O.O.O.O.[Cl-]
InChIInChI=1S/C8H20N.ClH.4H2O/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;1H;4*1H2/q+1;;;;;/p-1
InChIKeyCYRASCBTCYHKPA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylammonium Chloride Tetrahydrate (CAS 6024-76-6): Properties and Procurement Baseline


Tetraethylammonium chloride tetrahydrate (TEAC·4H₂O, CAS 6024-76-6) is a quaternary ammonium salt with the molecular formula C₈H₂₈ClNO₄ and a molecular weight of 237.76 g/mol [1]. It exists as a colorless, deliquescent crystalline solid that is highly soluble in water, ethanol, chloroform, and acetone [2]. This compound serves as the tetrahydrate form of tetraethylammonium chloride (TEAC), possessing a distinctive orthorhombic crystal structure (space group Ccca) [3] and a melting point of 37.5°C [2]. As a source of tetraethylammonium (TEA⁺) ions, it finds application in electrochemical studies as a supporting electrolyte, in organic synthesis as a phase-transfer catalyst, and in pharmacological research as a non-selective potassium channel blocker [2].

Why Tetraethylammonium Chloride Tetrahydrate (CAS 6024-76-6) Cannot Be Casually Substituted


Tetraalkylammonium chlorides represent a class of quaternary ammonium salts that share a common cationic core structure, yet their distinct alkyl chain lengths confer markedly different physicochemical and functional properties. The tetraethylammonium cation (TEA⁺), with four ethyl groups, occupies a unique position between the smaller tetramethylammonium cation and the more lipophilic tetrabutylammonium cation, resulting in a distinct balance of hydrophilicity, ionic mobility, and steric bulk [1]. In phase-transfer catalysis, the efficiency of tetraalkylammonium salts is highly reaction-specific; for instance, TEAC produces superior yields relative to tetraethylammonium bromide (TEAB) or tetraethylammonium iodide (TEAI) in diarylurea synthesis [2], while in other contexts, the anion identity or alkyl chain length dramatically alters catalytic performance [3]. In electrochemistry, TEAC's large, symmetrical cation yields a specific low ionic mobility that is distinct from smaller cations like tetramethylammonium, thereby uniquely affecting electrochemical behavior and iR drop minimization [4]. In potassium channel pharmacology, the TEA⁺ ion is recognized as the most effective quaternary ammonium ion blocker at external binding sites, with even minor structural modifications significantly reducing potency [5]. These context-dependent performance variations render straightforward substitution among in-class compounds scientifically invalid.

Quantitative Differentiation Evidence for Tetraethylammonium Chloride Tetrahydrate (CAS 6024-76-6) Relative to Comparators


TEAC·4H₂O in Phase-Transfer Catalysis: Superior Yields Over Bromide and Iodide Analogs in Diarylurea Synthesis

In the palladium-catalyzed carbonylation of arylamines and nitroaromatics with carbon monoxide to synthesize diarylureas, tetraethylammonium chloride (TEAC) functions as a co-catalyst and delivers higher yields compared to its direct halide analogs, tetraethylammonium bromide (TEAB) and tetraethylammonium iodide (TEAI) [1]. This observation is supported by multiple sources confirming that while the synthetic applications of TEAC, TEAB, and TEAI broadly overlap, their efficacy is reaction-specific [1][2].

Phase-transfer catalysis Organic synthesis Quaternary ammonium salts

TEAC·4H₂O in Zinc Electrowinning: Negligible Grain-Refining Effect Compared to Tetrabutylammonium Chloride

In zinc electrowinning from chloride electrolytes, the addition of tetraethylammonium chloride (TEACl) as a levelling agent produces minimal impact on deposit morphology compared to tetrabutylammonium chloride (TBACl). A systematic evaluation found that TEACl had little effect on deposit grain size even at concentrations as high as 60 mg dm⁻³, whereas TBACl was the most effective additive among the tetraalkylammonium chlorides studied for smoothing the deposit and refining grain size [1]. Tetrapropylammonium chloride (TPrACl) demonstrated intermediate effectiveness [1].

Electrowinning Additive evaluation Electrodeposition

TEAC·4H₂O as a Potassium Channel Blocker: Relative Inhibitory Potency in Cochlear Outer Hair Cells

In dissociated outer hair cells of guinea pig cochlea, the inhibitory potency of various K⁺ channel blockers on acetylcholine-induced currents (I_ACh) was systematically evaluated using nystatin perforated patch-clamp recording. The potency rank order was established as: apamin (IC₅₀ = 1.59×10⁻⁹ M) >> quinine ≈ quinidine ≈ d-tubocurarine > tetraethylammonium chloride > 4-aminopyridine ≈ Ba²⁺ > Cs²⁺ [1]. This places tetraethylammonium chloride as an intermediate-potency blocker in this system, more effective than 4-aminopyridine, Ba²⁺, and Cs²⁺, but substantially less potent than apamin, which targets small-conductance Ca²⁺-activated K⁺ (SK) channels [1].

Electrophysiology Potassium channels Patch-clamp

TEAC·4H₂O Crystal Structure: Unique Orthorhombic 'Double-Channel' Lattice

The tetrahydrate of tetraethylammonium chloride, (C₂H₅)₄NCl·4H₂O, crystallizes in an orthorhombic system (space group Ccca) with unit cell dimensions a = 19.104(3) Å, b = 23.084(4) Å, c = 13.330(3) Å, and Z = 16 [1][2]. Its defining structural feature is an anionic host lattice built from (H₂O)₄Cl⁻ tetrahedra linked at vertices by hydrogen bonds, which generates two open linear channel systems that accommodate ordered tetraethylammonium cations [1][2]. This hydrate morphology is distinct from the monoclinic anhydrous form and the tetragonal monohydrate, and it differs from the layered structure observed in tetraethylammonium acetate tetrahydrate [1].

Crystallography Hydrate structure Host-guest chemistry

Validated Research and Industrial Application Scenarios for Tetraethylammonium Chloride Tetrahydrate (CAS 6024-76-6)


Organic Synthesis: Phase-Transfer Catalysis Requiring Superior Yields Over Bromide or Iodide Analogs

TEAC·4H₂O is the preferred phase-transfer co-catalyst for palladium-catalyzed carbonylation reactions synthesizing diarylureas from arylamines and nitroaromatics with carbon monoxide, where it has been directly shown to produce better yields than TEAB or TEAI [1][2].

Electrophysiology: Potassium Channel Blockade Requiring Intermediate Inhibitory Potency

TEAC·4H₂O serves as a non-selective K⁺ channel blocker in electrophysiological studies where intermediate potency is desired—specifically in systems where the high-potency blocker apamin would excessively inhibit SK channels, but where 4-aminopyridine or Ba²⁺ would provide insufficient blockade, as established by rank-order potency comparisons in cochlear outer hair cells [1].

Electrochemistry: Supporting Electrolyte Requiring Low Ionic Mobility

TEAC·4H₂O functions as a supporting electrolyte in cyclic voltammetry and other electroanalytical techniques, where its large, symmetrical TEA⁺ cation exhibits low mobility that minimizes migration effects and reduces iR drop, yielding more accurate and reproducible measurements [1].

Crystallography and Host-Guest Chemistry: Defined Orthorhombic Hydrate Structure

TEAC·4H₂O is employed in crystallographic studies requiring a well-defined hydrate with a unique 'double-channel' host lattice constructed from (H₂O)₄Cl⁻ tetrahedra, a structural feature distinct from both the anhydrous and monohydrate forms of TEAC and from other tetraethylammonium salt hydrates [1][2].

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